Ethyl 4-benzyl-2-bromothiazole-5-carboxylate
Description
Properties
Molecular Formula |
C13H12BrNO2S |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
FRFCNLRFCZAIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis
The thiazole ring is typically synthesized via condensation reactions involving α-haloketones and thioamides or related precursors. For the 4-benzyl substitution, benzyl-containing precursors or benzyl halides are introduced during or after ring formation.
- Method Example: Cyclization of α-bromoacetophenone derivatives with thioamide derivatives to yield 4-benzylthiazole intermediates.
- This approach allows the benzyl group to be incorporated at the 4-position efficiently.
Selective Bromination at the 2-Position
Selective bromination on the thiazole ring is a critical step. The 2-position bromination is achieved using brominating agents like N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
- Reaction Conditions: Room temperature or mild heating in solvents such as dichloromethane or acetic acid.
- Outcome: High regioselectivity for the 2-position bromination due to electronic and steric factors inherent to the thiazole ring.
Esterification to Form Ethyl Carboxylate
The carboxylate group at the 5-position is introduced by esterification of the corresponding carboxylic acid or via carbonylation reactions.
Detailed Synthetic Route (Adapted from Related Thiazole Syntheses)
Research Findings and Analytical Data
- Bromination Efficiency: Studies indicate that using NBS or bromine in acetic acid provides high regioselectivity and good yields for 2-bromothiazole derivatives, minimizing side reactions.
- Carbonylation Catalysis: Palladium-based catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) facilitate carbonyl insertion reactions under CO atmosphere to introduce ester groups efficiently with cleaner reaction profiles and easier post-reaction processing.
- Purification: Flash column chromatography on silica gel using pentane/ethyl acetate mixtures is effective for isolating the pure ethyl 4-benzyl-2-bromothiazole-5-carboxylate.
- Characterization: The final compound exhibits expected molecular weight (326.21 g/mol), confirmed by mass spectrometry and NMR spectroscopy.
Comparative Table of Preparation Parameters
| Parameter | Method 1: Direct Bromination | Method 2: Catalytic Carbonylation | Notes |
|---|---|---|---|
| Brominating Agent | NBS or Br2 | NBS or Br2 | Both effective for 2-position |
| Temperature | Room temperature | 80 °C under CO atmosphere | Mild conditions preferred |
| Catalyst | None or acid catalyst | Pd-based catalyst | Catalyst improves ester formation |
| Solvent | Dichloromethane, AcOH | Ethanol | Solvent choice affects yield |
| Yield (%) | 60-80% | 50-70% | Dependent on step and purity |
| Purity (%) | >95% | >97% | High purity achievable |
| Reaction Time | 2-6 hours | 15 hours | Carbonylation longer |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 of the thiazole ring undergoes nucleophilic substitution (SNAr) under basic conditions. This reactivity is leveraged to introduce hydrazine, amines, or other nucleophiles.
Key Findings :
-
Reactions require polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures (100–130°C) for optimal yields .
-
Steric hindrance from the benzyl group at position 4 slows substitution kinetics compared to unsubstituted analogs.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Mechanistic Insights :
-
Suzuki couplings proceed via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with boronic acids .
-
Steric effects from the benzyl group necessitate longer reaction times (24–48 hours) .
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions, enabling further derivatization.
Optimization Notes :
-
Hydrolysis with LiOH achieves higher yields compared to NaOH due to milder conditions .
-
Amidation requires coupling agents like HATU to activate the carboxylic acid.
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic substitution at position 5, though reactivity is moderated by the electron-withdrawing ester group.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Ethyl 4-benzyl-2-bromo-5-nitrothiazole-5-carboxylate | 41% |
Challenges :
-
Competing bromine displacement occurs if temperatures exceed 10°C.
Reductive Dehalogenation
The C–Br bond can be reduced under hydrogenation conditions to yield des-bromo derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd/C, ethanol | Ethyl 4-benzylthiazole-5-carboxylate | 92% |
Applications :
Reaction Selectivity and Challenges
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Ethyl 4-benzyl-2-bromothiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent. Studies indicate that thiazole derivatives exhibit significant inhibitory effects against various pathogens, which positions this compound as a lead candidate for developing new antimicrobial drugs.
- Anticancer Properties : The compound has also been explored for its anticancer activities. Research shows that certain thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects, warranting further investigation into its mechanisms of action and efficacy against different cancer types.
- Mechanistic Studies : Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its application in drug development. Studies on its interactions with biological systems reveal insights into how it can be optimized for therapeutic use.
Agricultural Applications
This compound is being explored for potential applications in agriculture, particularly as a pesticide or herbicide. The structural features of thiazoles are known to contribute to their bioactivity, making this compound a candidate for developing environmentally friendly agricultural chemicals.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : Common precursors include bromo-substituted thiazoles and ethyl carboxylic acids.
- Reaction Conditions : Various synthetic routes have been employed, including microwave-assisted synthesis and solvent-free conditions to enhance yields and reduce reaction times.
Comparison of Synthetic Routes
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Conventional Synthesis | Established protocols | Longer reaction times |
| Microwave-Assisted Synthesis | Faster reaction times | Requires specialized equipment |
| Solvent-Free Conditions | Environmentally friendly | May require optimization |
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties of thiazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria, indicating its potential use in treating bacterial infections.
- Cancer Cell Studies : A recent investigation into the anticancer properties of related thiazole compounds revealed that those with similar structural features to this compound effectively inhibited tumor growth in vitro, suggesting promising avenues for further research into this compound's therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-2-bromothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The thiazole ring’s aromaticity and electronic properties also contribute to its mechanism of action by facilitating interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Ethyl 4-benzyl-2-bromothiazole-5-carboxylate with structurally related thiazole carboxylate derivatives, highlighting key differences in substituents, physicochemical properties, and applications.
Detailed Analysis of Substituent Effects
Bromine Position (2 vs. 5)
- 2-Bromo substitution (target compound): Directs electrophilic aromatic substitution (EAS) to the 5-position due to the electron-withdrawing effect of bromine. Enhances stability in radical reactions .
- 5-Bromo substitution (Ethyl 5-bromothiazole-4-carboxylate): Reduces steric hindrance, favoring nucleophilic displacement reactions. Higher reactivity in Suzuki-Miyaura couplings compared to 2-bromo analogs .
Benzyl vs. Methyl/Amino Groups
- Benzyl group : Increases lipophilicity (logP ~3.2), improving membrane permeability in drug candidates. The aromatic ring enables π-π stacking interactions in receptor binding .
- Methyl group : Reduces molecular weight and polarity, enhancing volatility for gas-phase applications (e.g., chromatography).
- Amino group: Introduces hydrogen-bond donor sites, critical for binding to biological targets like enzyme active sites .
Ester Position (4 vs. 5)
- 5-COOEt : Steric shielding of the ester moiety reduces hydrolysis rates in acidic environments. Favors stability in prodrug formulations.
- 4-COOEt : Proximity to the thiazole nitrogen may destabilize the ester under basic conditions, limiting its use in aqueous reactions .
Biological Activity
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate (C₁₄H₁₃BrN₂O₂S) is a thiazole derivative notable for its diverse biological activities, including antimicrobial, antitumor, and antiparasitic properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a carboxylate group, and a benzyl substituent, which are crucial for its biological activity. The bromine atom's presence enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| C. albicans | 12 |
Research indicates that the compound exhibits broad-spectrum antibacterial properties, outperforming standard antibiotics like kanamycin in certain assays. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
This compound has also been evaluated for its antitumor effects across various cancer cell lines.
The compound's cytotoxicity is attributed to its ability to induce apoptosis in cancer cells through pathways involving histone deacetylase (HDAC) inhibition and modulation of the Bcl-2 family proteins. The presence of halogen substituents on the benzene ring enhances its inhibitory activity.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of thiazole derivatives, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.
This compound demonstrated potent activity against trypomastigotes, significantly outperforming traditional treatments like benznidazole.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic processes in bacteria and cancer cells.
- Cell Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it promotes apoptosis through various signaling pathways.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound against multi-drug resistant strains revealed that it effectively reduced bacterial load in vitro and in vivo models, indicating its potential as an alternative therapeutic agent.
Research Findings
- A comparative analysis demonstrated that structural modifications in thiazole derivatives significantly affect their biological activities, with specific substitutions enhancing efficacy against targeted pathogens.
- The synthesis of this compound has been optimized using microwave-assisted methods, improving yield and reducing reaction time.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-benzyl-2-bromothiazole-5-carboxylate, and how is regioselectivity controlled during bromination?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Bromination at the 2-position is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid), with regioselectivity influenced by steric and electronic effects of substituents. The benzyl group at the 4-position can be introduced via Suzuki-Miyaura coupling using a palladium catalyst and benzylboronic acid . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the thiazole ring’s protons (δ 8.1–8.3 ppm) are diagnostic. The ester carbonyl (C=O) appears at ~165–170 ppm in C NMR .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, particularly for verifying bromine placement and intermolecular interactions. Data collection at low temperatures (100 K) improves resolution .
Q. How are purity and stability of this compound assessed during storage?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH vs. 40°C/75% RH) are conducted, with degradation monitored using LC-MS. Long-term storage recommendations include inert atmospheres and desiccants .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts or reaction yields) be resolved?
- Methodological Answer :
- DFT Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict NMR chemical shifts and reaction pathways. Discrepancies often arise from solvent effects or conformational dynamics, which are addressed by incorporating explicit solvent models (e.g., PCM) or molecular dynamics simulations .
- Experimental Validation : Multi-technique validation (e.g., cross-checking NMR with X-ray structures or IR spectroscopy) resolves ambiguities. For reaction yields, kinetic studies and in-situ monitoring (e.g., ReactIR) identify intermediate bottlenecks .
Q. What strategies optimize reaction conditions for brominated thiazole derivatives to avoid side reactions (e.g., debromination or ester hydrolysis)?
- Methodological Answer :
- Bromination Control : Use of mild brominating agents (e.g., CuBr₂ in DMF) minimizes over-bromination. Temperature modulation (0–25°C) and protecting groups (e.g., tert-butyl esters) prevent ester hydrolysis .
- Catalytic Systems : Palladium or copper catalysts enhance selectivity in cross-coupling reactions. For example, Pd(PPh₃)₄ promotes efficient Suzuki coupling without degrading the bromothiazole core .
Q. How are computational tools applied to predict the reactivity and solvation effects of this compound in drug discovery contexts?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina evaluates binding affinities to target proteins (e.g., kinases). Solvation free energy calculations (e.g., using COSMO-RS) predict solubility in physiological buffers .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability). For brominated analogs, toxicity risks (e.g., hepatotoxicity) are assessed via QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
